N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine
Description
N-(1-Cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 1-cyclobutylethylamine moiety at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-6(8-4-3-5-8)10-9-11-7(2)12-13-9/h6,8H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
KOXWBUBEMONMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NC(C)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often require the presence of a catalyst and a controlled temperature to ensure the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 1,2,4-Oxadiazole Core
Alkyl-Substituted Derivatives
- N-(Butan-2-yl)-3-methyl-1,2,4-oxadiazol-5-amine: This analog replaces the cyclobutylethyl group with a branched butyl chain.
- N-(sec-Butyl)-3-methyl-1,2,4-oxadiazol-5-amine : Reported by CymitQuimica (), this compound has a similar alkyl chain but lacks the cyclobutyl ring. Its physicochemical properties (e.g., melting point, logP) remain undocumented, but the absence of cyclic constraints may reduce rigidity and affect binding kinetics.
Aryl-Substituted Derivatives
- N-Cyclohexyl-3-(nitrophenyl)-1,2,4-oxadiazol-5-amine derivatives (Ox2, Ox3) : These compounds () feature a nitro-substituted phenyl group and a cyclohexylamine. For example, Ox2 (3-nitrophenyl) has a melting point of 131–133°C and a yield of 84%, while Ox3 (4-nitrophenyl) melts at 201–203°C with an 81% yield. The nitro group enhances electron-withdrawing effects, which may improve oxidative stability but reduce solubility compared to the cyclobutylethyl analog .
- However, aryl groups generally increase molecular weight and logP compared to aliphatic substituents like cyclobutylethyl .
Hybrid Alkyl-Aryl Derivatives
- Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine (): This compound combines a nitroaryl group with a dimethylaminomethyl side chain. The tertiary amine may confer basicity, contrasting with the primary amine in the cyclobutylethyl analog. Such differences influence pharmacokinetics, including absorption and distribution .
Pharmacological and Functional Insights
- Antileishmanial Activity : highlights nitro-substituted oxadiazoles (e.g., Ox2, Ox3) as antileishmanial candidates. The cyclobutylethyl analog’s lack of nitro groups may reduce antiparasitic efficacy but improve toxicity profiles .
- Macrofilaricidal Applications: describes a quinoline-oxadiazole hybrid (navacaprant) containing a 3-methyl-1,2,4-oxadiazol-5-yl group. The cyclobutylethyl variant could similarly serve as a building block for antiparasitic agents, with its cyclic substituent modulating blood-brain barrier penetration .
- Anti-Hypersensitivity Agents: notes N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)-phenyl carboxamide derivatives as anti-hypersensitivity agents. The cyclobutylethyl group’s rigidity might enhance receptor selectivity compared to flexible alkyl chains .
Biological Activity
N-(1-Cyclobutylethyl)-3-methyl-1,2,4-oxadiazol-5-amine, with CAS number 1702159-86-1, is a synthetic compound characterized by its unique oxadiazole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is and it has a molecular weight of 181.23 g/mol.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Similar compounds in the oxadiazole class have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Anticancer Potential : The structural features of oxadiazoles are often linked with anticancer activity. Studies on related compounds show promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on cyclobutane-containing alkaloids highlighted that many related structures exhibit significant antimicrobial properties, which could be relevant for this compound as well .
- Anticancer Studies : Research on synthetic oxadiazole derivatives has shown that modifications can enhance their anticancer efficacy. For instance, certain derivatives have been tested for their ability to inhibit specific cancer cell lines and showed promising results .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of specific functional groups can significantly influence the biological activity of oxadiazoles. This information is critical for optimizing the efficacy of this compound in therapeutic applications .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1702159-86-1 | 181.23 g/mol | Antimicrobial, Anticancer potential |
| 3-Methyl-1-(pyridin-2-yl)-5-pyrazolone | 89-25-8 | 174.21 g/mol | Hydroxyl radical scavenging |
| Cyclocurcumin | Not Applicable | Not Applicable | Antioxidant, enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
